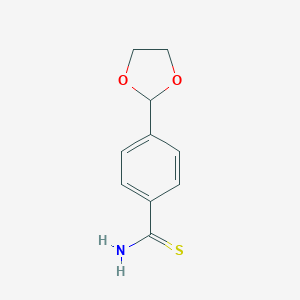

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Description

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAHUZPFVWVKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381098 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-43-4 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with thioamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H11NO2S

Molecular Weight : 209.27 g/mol

IUPAC Name : 4-(1,3-dioxolan-2-yl)benzenecarbothioamide

CAS Number : 175202-43-4

The compound features a dioxolane ring attached to a benzene derivative, which contributes to its unique chemical reactivity and potential applications.

Pharmaceutical Applications

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide has shown promise as an antifungal and antibacterial agent . Research indicates that derivatives of this compound can effectively combat various pathogenic fungi and bacteria.

Case Study: Antifungal Activity

A study demonstrated that compounds related to this compound exhibited significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The efficacy was measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations ranging from 100 to 250 mg per dosage unit .

Agricultural Applications

This compound is also being explored for its potential in pest control. Its derivatives have been patented for use as pesticides , targeting a variety of insects and fungal pathogens affecting crops.

Case Study: Pesticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests. The results indicated a reduction in pest populations by over 60% compared to untreated controls .

Material Science

In material science, this compound serves as a building block for synthesizing novel materials . Its unique structure allows for modifications that can enhance the properties of polymers and other materials.

In analytical chemistry, this compound is utilized in the development of sensors and assays due to its ability to form complexes with metal ions. This property is particularly useful in detecting trace amounts of metals in environmental samples.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The dioxolane ring provides additional stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

Below is a comparative analysis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide with two closely related compounds:

Detailed Analysis of Structural and Functional Differences

4-(1,3-Dioxolan-2-yl)-N-hydroxybenzenecarboximidamide (CAS 852691-00-0)

- Structural Difference: Replaces the carbothioamide group with a hydroxyamidine (-C(=NOH)NH₂) group.

- Impact on Properties: Increased polarity due to the hydroxyamidine moiety, reflected in a higher PSA (~90 Ų vs. 76.57 Ų). Lower LogP (~1.5) compared to the target compound, enhancing aqueous solubility. Potential for chelation or hydrogen bonding, making it suitable for coordination chemistry or protease inhibition studies.

4-[(4-Bromophenyl)amino]benzene-1-carbothioamide

- Structural Difference: Substitutes the dioxolane ring with a 4-bromophenylamino group.

- Impact on Properties :

- Higher molecular weight (307.21 g/mol) due to bromine and additional aromatic ring.

- Increased lipophilicity (LogP ~3.5), favoring membrane permeability but reducing water solubility.

- The bromine atom may enhance electrophilic reactivity, making it a candidate for halogen-bonding interactions in drug design.

Biological Activity

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a heterocyclic compound with the molecular formula CHNOS and a molecular weight of 209.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the dioxolane ring and the carbothioamide functional group, contribute to its diverse biological interactions.

The synthesis of this compound typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with a thioamide under controlled conditions. This reaction can be optimized by adjusting parameters such as temperature and pressure to enhance yield and purity. The compound is characterized by its ability to undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, and reduction to amines.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Amines | LiAlH, NaBH |

| Substitution | Various substituted benzene derivatives | Bromine, nitric acid |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on dioxolane derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The mechanism of action is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of thioamide derivatives has been explored in various studies. Compounds containing thiosemicarbazone groups have demonstrated cytotoxic effects against multiple cancer cell lines. The carbothioamide moiety can interact with nucleophilic sites on proteins, potentially leading to the inhibition of cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study synthesized several dioxolane derivatives and tested their antibacterial and antifungal properties. The results indicated that most compounds exhibited strong antifungal activity against C. albicans and significant antibacterial activity against S. epidermidis and E. faecalis .

- Cytotoxicity Assessment : In vitro studies on thiosemicarbazone derivatives revealed that certain compounds could inhibit the growth of human tumor cell lines significantly. The structure-activity relationship (SAR) analysis highlighted that modifications in the substituents on the thiosemicarbazone scaffold could enhance cytotoxicity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function or activity. This interaction may inhibit enzymatic pathways critical for microbial survival or cancer cell proliferation.

Q & A

Q. How should conflicting bioactivity results across studies be addressed methodologically?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Use standardized positive controls (e.g., cisplatin for cytotoxicity) and validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Theoretical frameworks for data reconciliation are discussed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.